3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid
CAS No.:
Cat. No.: VC20459450
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O4 |
|---|---|
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 3-(4-hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid |
| Standard InChI | InChI=1S/C11H12O4/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,13H,5H2,1-2H3,(H,14,15) |
| Standard InChI Key | JCJHSBSAJLFELB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1O)C)CC(=O)C(=O)O |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 3-(4-hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid, reflects its structural components:
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A 4-hydroxy-3,5-dimethylphenyl group (aromatic ring with hydroxyl and two methyl substituents).
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A 2-oxopropanoic acid moiety (β-keto acid chain).
Synthetic Methodologies
Hydrolysis of Cyclic Precursors
A widely applicable strategy for synthesizing β-keto acids involves alkaline hydrolysis of cyclic precursors. For example, Abass et al. demonstrated that 3-(quinolin-3-yl)-3-oxopropanoic acid can be obtained via hydrolysis of pyranoquinolinedione in aqueous NaOH (80°C, 4 hours) . By analogy, the target compound may be synthesized through hydrolysis of a similarly structured lactone or cyclic ketone ester.
Table 1: Representative Hydrolysis Conditions for β-Keto Acids
| Precursor | Reagent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Pyranoquinolinedione | 10% NaOH (aq) | 80°C | 4 h | 78% | |
| Hypothetical lactone | 5% KOH (aq) | 70°C | 3 h | – | – |
Claisen Condensation
Another plausible route involves Claisen condensation between 4-hydroxy-3,5-dimethylbenzaldehyde and a malonic acid derivative. This method, commonly used for β-keto acid synthesis, typically employs a base catalyst (e.g., sodium ethoxide) in anhydrous ethanol.
Physicochemical Properties
While direct data for the target compound is limited, comparisons with structurally related molecules offer insights:
Table 2: Comparative Physicochemical Properties
The hydroxyl and carboxylic acid groups enhance solubility in polar solvents compared to methoxy analogs.
Reactivity and Derivative Formation
Oxidation and Reduction
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Oxidation: The phenolic –OH group may oxidize to a quinone under strong conditions (e.g., KMnO₄/H⁺), while the ketone is resistant to further oxidation.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 3-(4-hydroxy-3,5-dimethylphenyl)-2-hydroxypropanoic acid.
Esterification and Amidation
The carboxylic acid readily forms esters (e.g., methyl ester via Fischer esterification) or amides (with amines/DCC), expanding utility in prodrug design or polymer chemistry.
Table 3: Reaction Outcomes with Selected Reagents
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Esterification | Methanol/H₂SO₄ | Methyl 2-oxopropanoate derivative | Solubility enhancement |
| Amidation | Ethylamine/DCC | 2-Oxopropanamide analog | Bioactive conjugate |
Challenges and Future Directions
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Stereochemical control: Asymmetric synthesis of chiral derivatives remains underexplored.
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Thermal stability: Decomposition at high temperatures (≥200°C) limits industrial applications.
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Biological profiling: In vitro and in vivo studies are needed to validate hypothesized bioactivities.
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